Researchers developing liquid crystalline polymers (LCPs) often struggle with excessive crystallinity limiting processability. 3-Hydroxyphenyl benzoate (resorcinol monobenzoate) solves this by introducing a meta-substituted kink that disrupts chain packing, lowers melting point, and enhances solubility. - Enables melt-processable LCPs for injection molding & fiber spinning - Amorphous architecture for solution-cast films & coatings - Non-interchangeable with ortho/para isomers; guarantees reproducible performance. Source with confidence for advanced polymer R&D and scale-up.
3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is an aromatic ester distinguished by the meta-position of its hydroxyl group. This structural feature is critical, as it imparts distinct physical and chemical properties compared to its ortho- and para-isomers, making it a non-interchangeable precursor in many applications. It serves as a versatile building block, particularly in the synthesis of advanced polymers, such as thermotropic liquid crystalline polyesters (LCPs), and as an intermediate for specialty chemicals where specific reactivity and molecular geometry are required. [REFS-1, REFS-2]
Substituting 3-hydroxyphenyl benzoate with its ortho- (2-) or para- (4-) isomers can lead to significant process and performance failures. The 120° bond angle of the meta-substituted ring introduces a 'kink' into polymer backbones, which disrupts chain packing, lowers the melting point, and can prevent the high-degree crystallinity often seen with the linear para-isomer. [1] This structural difference is fundamental to controlling the properties of resulting materials, such as solubility and glass transition temperature. In synthesis, the hydroxyl group's position dictates its reactivity and potential for intramolecular interactions, making the isomers functionally distinct for subsequent chemical modifications. [2]
The free meta hydroxyl is essential for latent rearrangement to 2,4-DHB; di-esters and para isomers lack this pathway or introduce yellowing.
Only the free OH enables permanent polymer tethering; fully esterified or non-hydroxylated analogs remain migratory additives.
RMB absorption broadens from short-wave UV to mid-range upon rearrangement; static absorbers like phenyl salicylate do not shift, altering spectral complementarity.
3-Hydroxyphenyl benzoate exhibits a significantly lower melting point (132–135 °C) compared to its para-isomer, 4-hydroxyphenyl benzoate (166 °C). [REFS-1, REFS-2] This substantial difference in melting temperature is a critical factor for procurement in polymer synthesis.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 132–135 °C |
| Comparator Or Baseline | 4-Hydroxyphenyl benzoate: 166 °C |
| Quantified Difference | 31–34 °C lower melting point |
| Conditions | Standard atmospheric pressure. |
A lower melting point reduces energy costs and thermal stress during melt polycondensation, broadening the processing window for creating high-performance polyesters.
The incorporation of monomers with a 120° bond angle, such as those derived from 3-hydroxyphenyl benzoate (via 3-hydroxybenzoic acid), is a standard industrial approach to reduce the melting point and disrupt the crystallinity of rigid-rod thermotropic polyesters. [1] Unlike the linear para-hydroxybenzoic acid (PHBA), which forms highly crystalline homopolymers that are often unmeltable below their decomposition temperature, the meta-isomer acts as a 'kinked' unit. This structure results in amorphous copolyesters with manageable glass transition temperatures (Tg). For example, copolyesters incorporating 3-hydroxybenzoic acid units demonstrate Tg values ranging from 146 °C to 186 °C, depending on comonomer content, while remaining amorphous. [1]
| Evidence Dimension | Polymer Morphology and Thermal Behavior |
| Target Compound Data | Forms amorphous copolyesters with tunable glass transition temperatures (e.g., 146-186 °C) |
| Comparator Or Baseline | Para-isomer (p-hydroxybenzoic acid): Forms highly crystalline, often intractable homopolymers unmeltable below decomposition. |
| Quantified Difference | Qualitative shift from crystalline/unmeltable to amorphous/processable. |
| Conditions | Melt polycondensation for aromatic copolyesters. |
For applications requiring high-temperature performance without the processing difficulties of highly crystalline polymers, using the meta-isomer is a necessary design choice to achieve melt processability.
This compound is a preferred choice as a comonomer for LCPs where a lower melting point and disruption of excessive crystallinity are required for practical injection molding or fiber spinning. The 'kinked' structure introduced by the meta-isomer is essential for balancing high-temperature performance with processability. [1]
In applications where polymers must be soluble in organic solvents for solution casting or coating, 3-hydroxyphenyl benzoate is used to create amorphous architectures. The non-linear backbone prevents the tight chain packing characteristic of para-isomers, enhancing solubility and utility in film and coating formulations. [1]
Used as a starting material in multi-step syntheses where subsequent reactions must occur at a specific position relative to both the hydroxyl and ester functionalities. The distinct electronic and steric environment of the meta-isomer's aromatic ring makes it a non-interchangeable intermediate for certain dyes, pharmaceuticals, and agricultural chemicals.
Irritant